molecular formula C19H30N4O3S B2918493 N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine CAS No. 2380086-29-1

N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine

Cat. No.: B2918493
CAS No.: 2380086-29-1
M. Wt: 394.53
InChI Key: QFJAIHZFRIANAT-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a methoxypyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane. The methoxypyrimidine moiety is usually synthesized through nucleophilic substitution reactions involving methoxy groups and pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-cyclohexylsulfonylpiperidin-4-yl)-N-cyclopropyl-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-26-19-13-18(20-14-21-19)23(15-7-8-15)16-9-11-22(12-10-16)27(24,25)17-5-3-2-4-6-17/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAIHZFRIANAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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